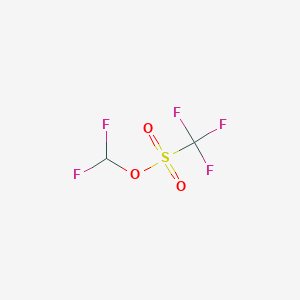![molecular formula C8H13NO2 B1348805 3-[(二甲氨基)亚甲基]戊烷-2,4-二酮 CAS No. 18856-72-9](/img/structure/B1348805.png)
3-[(二甲氨基)亚甲基]戊烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[(Dimethylamino)methylidene]pentane-2,4-dione” is a chemical compound . It is also known as acetylacetone-dimethylamino derivative or dimethylaminoacetylacetone.
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 10 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 2 ketones (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
“3-[(Dimethylamino)methylidene]pentane-2,4-dione” is a yellow to orange crystalline solid with a molecular formula of C8H15NO2. It has a molecular weight of 157.21 g/mol and a density of 1.056 g/cm³ at 25°C. The compound is soluble in most polar solvents, such as water, ethanol, and methanol.科学研究应用
合成和化学反应
3-[(二甲氨基)亚甲基]戊烷-2,4-二酮和相关化合物是合成各种化学结构的关键中间体。例如,戊烷-2,4-二酮与甲醛的反应产生一系列缩合产物,说明二酮在形成复杂分子结构中的反应性 (Kennedy 和 Mcmurry,1969 年)。类似地,已经合成了衍生自 3,4-二氨基吡啶和 3-乙氧基亚乙基-2,4-戊二酮的不对称席夫碱,显示了在创建具有进一步化学转化潜力的复杂分子中的应用 (Opozda、Łasocha 和 Włodarczyk-Gajda,2006 年)。
催化和聚合
该化合物还已在催化和聚合反应中得到探索。三(戊烷-2,4-二酮)钒催化的乙炔衍生物聚合证明了 β-二酮在促进带有 π 共轭给电子取代基的聚合物形成中的潜力,突出了它们在材料科学和工程中的作用 (Rodríguez、Martín-Villamil 和 Fonseca,1997 年)。
缓蚀
研究表明,乙烯二硫缩醛衍生物(如 3-[双(甲硫基)亚甲基]戊烷-2,4-二酮)在抑制硝酸溶液中的铜腐蚀方面是有效的。该应用在材料科学中具有重要意义,提供了通过有机抑制剂保护金属免受腐蚀的见解 (Fiala、Chibani、Darchen、Boulkamh 和 Djebbar,2007 年)。
晶体结构分析
对衍生物(如 3-[双(甲硫基)亚甲基]-戊烷-2,4-二酮)的晶体结构和构象的研究提供了对分子几何的基本见解,有助于阐明化学合成和设计中至关重要的构效关系 (Jarvis 和 Taylor,1979 年)。
安全和危害
生化分析
Biochemical Properties
3-[(Dimethylamino)methylidene]pentane-2,4-dione plays a significant role in biochemical reactions due to its reactive methylene group and diketone structure. It interacts with several enzymes and proteins, including those involved in aldol condensation and Michael addition reactions. The compound’s dimethylamino group can influence the pharmacokinetic properties of molecules, making it a potential candidate for medicinal chemistry applications. The interactions between 3-[(Dimethylamino)methylidene]pentane-2,4-dione and biomolecules are primarily based on its ability to form covalent bonds and participate in nucleophilic addition reactions .
Cellular Effects
3-[(Dimethylamino)methylidene]pentane-2,4-dione affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes involved in metabolic pathways can lead to changes in the levels of metabolites and affect cellular homeostasis. Additionally, 3-[(Dimethylamino)methylidene]pentane-2,4-dione may impact cell proliferation and apoptosis by modulating the activity of key regulatory proteins .
Molecular Mechanism
The molecular mechanism of 3-[(Dimethylamino)methylidene]pentane-2,4-dione involves its interaction with biomolecules through covalent bonding and nucleophilic addition. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This interaction can result in alterations in gene expression and protein function, ultimately affecting cellular processes. The dimethylamino group of 3-[(Dimethylamino)methylidene]pentane-2,4-dione plays a crucial role in its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Dimethylamino)methylidene]pentane-2,4-dione can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 3-[(Dimethylamino)methylidene]pentane-2,4-dione may degrade into smaller molecules, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 3-[(Dimethylamino)methylidene]pentane-2,4-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
3-[(Dimethylamino)methylidene]pentane-2,4-dione is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as aldolases and dehydrogenases, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of key metabolites, influencing cellular energy production and biosynthesis. The presence of the dimethylamino group can also impact the compound’s metabolism by altering its solubility and transport within cells .
Transport and Distribution
Within cells and tissues, 3-[(Dimethylamino)methylidene]pentane-2,4-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its accumulation and localization within cells, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 3-[(Dimethylamino)methylidene]pentane-2,4-dione is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments and interact with different sets of biomolecules .
属性
IUPAC Name |
3-(dimethylaminomethylidene)pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRNMPHVJUDOEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340746 |
Source


|
| Record name | 3-[(Dimethylamino)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18856-72-9 |
Source


|
| Record name | 3-[(Dimethylamino)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)

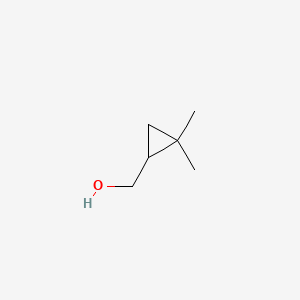

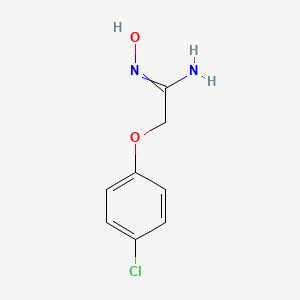
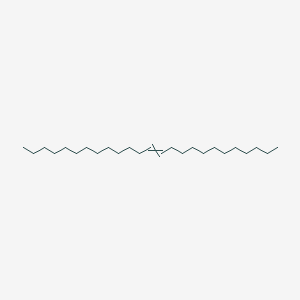
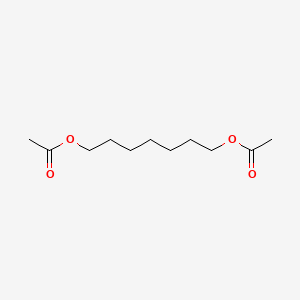


![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
